Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-
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Overview
Description
Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexanamide backbone linked to a 3-chlorophenyl group through an amino carbonyl bridge, and an N-hydroxy group. Its molecular formula is C13H17ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- typically involves multi-step organic reactions. One common method is the coupling of hexanamide with 3-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted phenyl derivatives, respectively.
Scientific Research Applications
Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hexanamide: A simpler analog without the 3-chlorophenyl and N-hydroxy groups.
N-(3-chlorophenyl)hexanamide: Lacks the N-hydroxy group.
N-hydroxyhexanamide: Lacks the 3-chlorophenyl group.
Uniqueness
Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
174664-68-7 |
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Molecular Formula |
C13H18ClN3O3 |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
6-[(3-chlorophenyl)carbamoylamino]-N-hydroxyhexanamide |
InChI |
InChI=1S/C13H18ClN3O3/c14-10-5-4-6-11(9-10)16-13(19)15-8-3-1-2-7-12(18)17-20/h4-6,9,20H,1-3,7-8H2,(H,17,18)(H2,15,16,19) |
InChI Key |
QZAHTTVBLTUQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCCCC(=O)NO |
Origin of Product |
United States |
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